
4-(Phenylselanyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Phenylselanyl)pentanoic acid is an organic compound characterized by the presence of a phenylselanyl group attached to a pentanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylselanyl)pentanoic acid typically involves the reaction of phenylselenol with a suitable pentanoic acid derivative.
Industrial Production Methods: Industrial production methods for this compound often involve catalytic processes to ensure high yield and purity. The use of catalysts such as palladium or platinum can facilitate the addition of the phenylselanyl group to the pentanoic acid backbone .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Phenylselanyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the phenylselanyl group to phenylselenide.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like thiols or amines.
Major Products: The major products formed from these reactions include selenoxides, selenides, and various substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(Phenylselanyl)pentanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of seleno compounds.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research has explored its potential as an antioxidant and its role in modulating oxidative stress.
Wirkmechanismus
The mechanism of action of 4-(Phenylselanyl)pentanoic acid involves its interaction with various molecular targets. The phenylselanyl group can undergo redox reactions, influencing cellular oxidative states. This compound can also form transient species that interact with biological molecules, affecting pathways related to oxidative stress and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
- 5-(Phenylselanyl)pentanoic acid
- 5-(Benzylselanyl)pentanoic acid
Comparison: 4-(Phenylselanyl)pentanoic acid is unique due to its specific positioning of the phenylselanyl group, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different redox properties and biological activities, making it a distinct compound for various applications .
Eigenschaften
CAS-Nummer |
66241-87-0 |
|---|---|
Molekularformel |
C11H14O2Se |
Molekulargewicht |
257.20 g/mol |
IUPAC-Name |
4-phenylselanylpentanoic acid |
InChI |
InChI=1S/C11H14O2Se/c1-9(7-8-11(12)13)14-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) |
InChI-Schlüssel |
XXZJNEMZRGVGTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(=O)O)[Se]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide](/img/structure/B14466114.png)

![(1E)-N-(Propan-2-yl)-1-[(propan-2-yl)imino]-1H-phenalen-9-amine](/img/structure/B14466142.png)
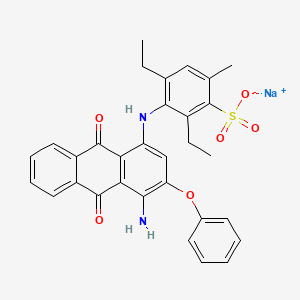
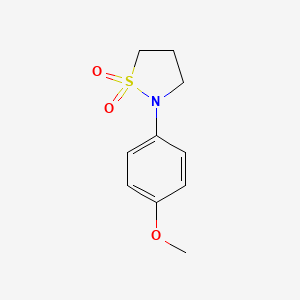

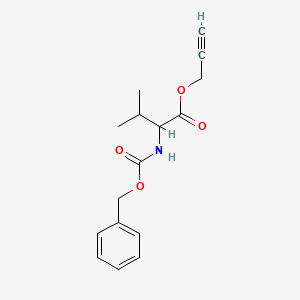


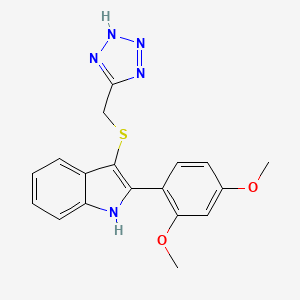
![8-(4-Methoxyphenyl)thieno[3,2-G]indolizine](/img/structure/B14466191.png)
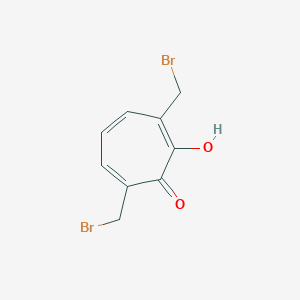
![rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide](/img/structure/B14466208.png)

